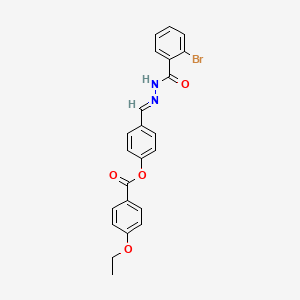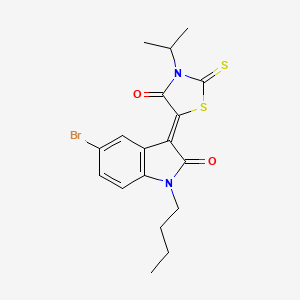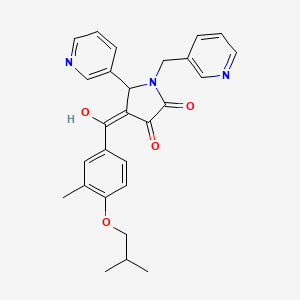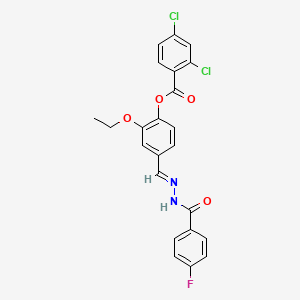![molecular formula C24H23N5O2S B12025755 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12025755.png)
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-エトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。
準備方法
合成経路および反応条件
2-{[4-(4-エトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。重要なステップには、トリアゾール環の形成、エトキシフェニル基とピリジニル基の導入、および最終的なアセトアミド形成が含まれます。これらのステップで使用される一般的な試薬には、ヒドラジン、臭化エチルアセテート、および反応を促進するさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産方法は、収率を最大化し、コストを最小限に抑えるために合成経路を最適化することが含まれる可能性があります。これには、連続フロー反応器の使用、高度な精製技術、および効率的な触媒系の開発が含まれる可能性があります。
化学反応の分析
反応の種類
2-{[4-(4-エトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、トリアゾール環を対応するジヒドロトリアゾールに変換することができます。
置換: この化合物は、特にエトキシフェニル基とピリジニル基で、求核置換反応を受けることができます。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンまたはチオールなどの求核剤が含まれます。反応条件は通常、制御された温度とジクロロメタンまたはエタノールなどの溶媒の使用を伴います。
主な製品
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はジヒドロトリアゾールを生成する可能性があります。
科学的研究の応用
2-{[4-(4-エトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドは、幅広い科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学: 抗癌剤または抗炎症剤としての可能性を探るための研究が進められています。
産業: 特定の特性を持つ新素材の開発に使用できます。
作用機序
2-{[4-(4-エトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または他のタンパク質を含み得ます。この化合物は、これらの標的に結合し、その活性を調節することにより効果を発揮し、細胞プロセスと経路の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
1-ベンジル2-メチル(2S,4R)-4-((4-ブロモイソインドリン-2-カルボニル)オキシ): この化合物は、トリアゾール環と芳香族基と構造的類似性を共有しています。
ジシラン架橋構造: これらの化合物は、ユニークな電子構造を持ち、さまざまな用途で使用されています。
独自性
2-{[4-(4-エトキシフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミドを際立たせているのは、ユニークな化学的および生物学的特性を付与する官能基の特定の組み合わせです。これは、研究および潜在的な治療用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): This compound shares structural similarities with the triazole ring and aromatic groups.
Disilane-bridged architectures: These compounds have unique electronic structures and are used in various applications.
Uniqueness
What sets 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H23N5O2S |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-3-31-21-11-9-20(10-12-21)29-23(18-7-5-13-25-15-18)27-28-24(29)32-16-22(30)26-19-8-4-6-17(2)14-19/h4-15H,3,16H2,1-2H3,(H,26,30) |
InChIキー |
JFHXDVDMFYGQIQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12025682.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025683.png)
![2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12025688.png)

![(5Z)-3-(4-fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025693.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12025698.png)
![4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025699.png)




![2-Methoxyethyl 2-(4-(benzyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025735.png)
![4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate](/img/structure/B12025743.png)
![3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025750.png)
